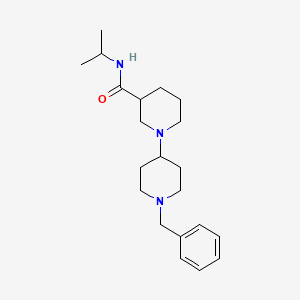![molecular formula C17H13N3O3S2 B6105124 N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6105124.png)
N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide, commonly known as MBI, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. MBI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
科学的研究の応用
MBI has been extensively studied for its potential therapeutic applications in various diseases. Some of the scientific research applications of MBI include:
1. Anti-inflammatory activity: MBI has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Antioxidant activity: MBI has been shown to possess strong antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
3. Antitumor activity: MBI has been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting cell proliferation.
4. Antimicrobial activity: MBI has been shown to possess potent antimicrobial activity against various bacterial and fungal strains.
作用機序
The mechanism of action of MBI is not fully understood, but it is believed to involve the modulation of various signaling pathways. MBI has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. MBI has also been shown to activate the Nrf2-Keap1 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
MBI has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of MBI include:
1. Inhibition of pro-inflammatory cytokines and chemokines.
2. Induction of antioxidant enzymes and inhibition of lipid peroxidation.
3. Induction of apoptosis and inhibition of cell proliferation.
4. Inhibition of bacterial and fungal growth.
実験室実験の利点と制限
MBI has several advantages as a research tool, including its potent biological activities, low toxicity, and ease of synthesis. However, there are also some limitations to using MBI in lab experiments, such as its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of MBI, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Evaluation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and microbial infections.
4. Investigation of its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Development of MBI analogs with improved potency and selectivity.
Conclusion:
In conclusion, MBI is a thiazolidinone derivative that exhibits potent biological activities and has potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBI have been discussed in this paper. Further studies are needed to fully understand the potential of MBI as a therapeutic agent.
合成法
The synthesis of MBI involves the reaction of isonicotinamide with 3-methoxybenzaldehyde and 2-thioxo-4-thiazolidinone in the presence of a base catalyst. The reaction yields MBI as a yellow crystalline solid with a melting point of 238-240°C and a molecular weight of 396.45 g/mol.
特性
IUPAC Name |
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-4-2-3-11(9-13)10-14-16(22)20(17(24)25-14)19-15(21)12-5-7-18-8-6-12/h2-10H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCJQBQFLVMQJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6105041.png)
![1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6105047.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(2,4-difluorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6105049.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)
![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![N-[2-({[(4-hydroxy-6-propylpyrimidin-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6105081.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![5-(aminosulfonyl)-2,4-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6105109.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)
![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)